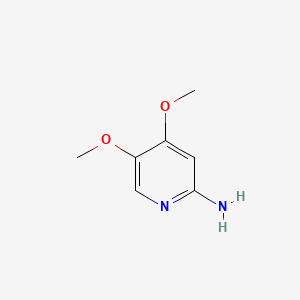![molecular formula C11H15NO6 B1339525 [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate](/img/structure/B1339525.png)
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate is a complex organic compound that combines the structural features of pyrrole and talopyranose. Pyrrole-2-carboxylic acid is an organic compound with the formula HNC₄H₃CO₂H, known for its role in various biochemical processes . The esterification with 6-deoxy-alpha-L-talopyranose introduces additional functional groups, enhancing its chemical versatility.
Métodos De Preparación
The synthesis of [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate typically involves the esterification of pyrrole-2-carboxylic acid with 6-deoxy-alpha-L-talopyranose. The reaction conditions often require the presence of a catalyst and an appropriate solvent to facilitate the esterification process. Industrial production methods may involve more advanced techniques such as continuous flow reactors to optimize yield and purity .
Análisis De Reacciones Químicas
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, introducing different substituents depending on the reagents used.
Aplicaciones Científicas De Investigación
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biochemical pathways involving pyrrole derivatives.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The pyrrole ring can participate in π-π interactions, while the ester group can undergo hydrolysis, releasing active metabolites. These interactions can modulate various biochemical pathways, making the compound valuable for research and therapeutic applications .
Comparación Con Compuestos Similares
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives and esters:
Pyrrole-2-carboxylic acid: A simpler structure without the ester group, primarily used in basic research.
6-deoxy-alpha-L-talopyranose: A sugar derivative that lacks the pyrrole moiety, used in carbohydrate chemistry.
Ethyl pyrrole-2-carboxylate: An ester of pyrrole-2-carboxylic acid with ethyl alcohol, used in organic synthesis.
Propiedades
Fórmula molecular |
C11H15NO6 |
|---|---|
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C11H15NO6/c1-5-7(13)8(14)9(15)11(17-5)18-10(16)6-3-2-4-12-6/h2-5,7-9,11-15H,1H3/t5-,7+,8+,9+,11-/m0/s1 |
Clave InChI |
NQHXKPPRDVOFFJ-PNCGEIHISA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(=O)C2=CC=CN2)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC(=O)C2=CC=CN2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)



![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)


![Ethyl 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1339472.png)



